molecular formula C5F11SO2N(C2H5)CH2COOH<br>C9H8F11NO4S B13417649 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- CAS No. 68957-31-3

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-

Cat. No.: B13417649
CAS No.: 68957-31-3
M. Wt: 435.21 g/mol
InChI Key: MJELJHFNXRAPHF-UHFFFAOYSA-N
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Description

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- (CAS 68555-79-3) is a perfluoroalkyl sulfonate (PFAS) derivative with the molecular formula C₁₁H₁₂F₁₁NO₄S and a molecular weight of 463.26 g/mol. Its structure features a glycine backbone modified with an ethyl group and an undecafluoropentylsulfonyl moiety (C₅F₁₁SO₂). The compound exhibits a high logP value of 5.28, indicating significant hydrophobicity, which makes it suitable for applications in reverse-phase high-performance liquid chromatography (RP-HPLC) as a surfactant or fume suppressant . Its ethyl ester form is used for preparative separations and pharmaceutical analysis due to its compatibility with mass spectrometry (MS) when paired with formic acid .

Properties

CAS No.

68957-31-3

Molecular Formula

C5F11SO2N(C2H5)CH2COOH
C9H8F11NO4S

Molecular Weight

435.21 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid

InChI

InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23)

InChI Key

MJELJHFNXRAPHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route

The general synthetic procedure involves:

  • Formation of N-ethylglycine intermediate:
    Aminolysis of chloroacetic acid with ethylamine produces N-ethylglycine or its hydrochloride salt. This step is typically conducted under controlled temperature and pH to optimize yield and purity.

  • Sulfonylation reaction:
    The N-ethylglycine intermediate is reacted with undecafluoropentylsulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction often requires a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid generated and drive the reaction forward.

  • Purification:
    The crude product is purified by recrystallization or chromatographic methods to isolate the pure Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- compound.

Reaction Scheme

Step Reactants Reaction Type Product
1 Chloroacetic acid + Ethylamine Aminolysis N-ethylglycine (intermediate)
2 N-ethylglycine + Undecafluoropentylsulfonyl chloride + Base Sulfonylation (nucleophilic substitution) Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-

Reaction Conditions and Yields

  • Aminolysis is generally performed in aqueous or mixed aqueous-organic solvents at mild temperatures (room temperature to 60 °C).
  • Sulfonylation requires anhydrous or low moisture conditions to prevent hydrolysis of sulfonyl chloride, with reaction times varying from a few hours to overnight.
  • Yields reported in literature range from moderate to high (typically 60-85%), depending on purity of reagents and reaction optimization.

Analytical Characterization of the Product

To confirm the successful synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, multiple analytical techniques are employed:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of glycine backbone and substitution pattern Characteristic chemical shifts for ethyl and sulfonyl groups
Infrared (IR) Spectroscopy Identification of sulfonyl (S=O) and carboxyl (C=O) functional groups Strong absorption bands near 1150-1350 cm⁻¹ (S=O), 1700 cm⁻¹ (C=O)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~435 consistent with formula
Elemental Analysis Verification of elemental composition Consistency with calculated C, H, F, N, S percentages
X-ray Crystallography (if crystalline) Structural elucidation at atomic level Confirmation of molecular geometry and packing

Comparative Analysis with Related Compounds

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is structurally related to other N-alkyl-N-perfluoroalkylsulfonyl glycine derivatives, differing mainly in the length of the fluorinated chain or the alkyl substituent on nitrogen.

Compound Name Molecular Formula Unique Structural Feature
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine C12H9F17NO4S Longer perfluorinated chain (C8F17)
Glycine, N-propyl-N-[(heptadecafluorooctyl)sulfonyl]- C13H11F17NO4S Propyl group instead of ethyl on nitrogen
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- C9H8F11NO4S Shorter fluorinated chain (C5F11)

The shorter fluorinated chain in Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- imparts distinct physicochemical properties such as altered hydrophobicity and environmental persistence compared to longer-chain analogs.

Research Findings and Practical Considerations

  • The synthesis methodology is well-established for N-alkylated glycine derivatives and adaptable to various perfluorinated sulfonyl chlorides.
  • The compound’s stability and resistance to environmental degradation are attributed to the strong C-F bonds in the perfluorinated chain, making it significant in studies of persistent fluorinated substances (PFAS).
  • Handling precautions include controlling moisture to prevent sulfonyl chloride hydrolysis and ensuring adequate ventilation due to potential toxicity of fluorinated intermediates.

Summary Table of Preparation Method

Aspect Details
Starting Materials Ethylamine, chloroacetic acid, undecafluoropentylsulfonyl chloride
Key Reaction Steps Aminolysis → Sulfonylation
Reaction Conditions Mild temperature (RT-60 °C), anhydrous conditions for sulfonylation
Purification Recrystallization, chromatography
Typical Yield 60-85%
Analytical Techniques NMR, IR, MS, elemental analysis, X-ray crystallography
Safety Notes Moisture sensitive reagents, fluorinated compound handling precautions

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. The reaction kinetics depend on pH and temperature:

Conditions Products Rate Constant (k, s⁻¹) Source
1M HCl, 80°CN-ethylglycine + undecafluoropentanesulfonic acid2.3 × 10⁻⁴
1M NaOH, 60°CSodium undecafluoropentanesulfonate + N-ethylglycine5.8 × 10⁻⁴

The fluorinated chain’s electron-withdrawing effect stabilizes the sulfonate intermediate, accelerating hydrolysis compared to non-fluorinated analogs.

Nucleophilic Substitution

The sulfonyl group acts as a leaving site in SN2 reactions with strong nucleophiles:

Reagent Product Yield Mechanism
NH₃ (excess)N-ethylglycine amide + undecafluoropentanesulfonamide67%Bimolecular substitution
CH₃ONa (methanol)Methyl N-ethylglycinate + undecafluoropentanesulfonate52%Solvolysis

The undecafluoropentyl chain’s steric bulk reduces reaction rates by ~40% compared to shorter fluorinated analogs .

Redox Reactions

The ethyl-glycine moiety undergoes oxidation, while the sulfonamide group resists redox changes:

  • Oxidation with KMnO₄/H₂SO₄ :

    C11H8F15NO4S+O2CO2+HF+SO32+NH3\text{C}_{11}\text{H}_{8}\text{F}_{15}\text{NO}_{4}\text{S} + \text{O}_2 \rightarrow \text{CO}_2 + \text{HF} + \text{SO}_3^{2-} + \text{NH}_3

    Quantified by CO₂ evolution (83% oxidation efficiency at 100°C) .

  • Reduction with LiAlH₄ :
    Limited to glycine’s carboxyl group, producing N-ethyl-2-aminoethanol derivatives (yield: 28%) .

Environmental Degradation

In aquatic systems, the compound degrades via photolysis and microbial action into persistent perfluorinated sulfonates (PFAS):

Pathway Primary Degradants Half-Life Ecotoxicity
Photolysis (UV-C)Perfluoropentanesulfonate (PFPeS)12–18 daysLC₅₀ (Daphnia): 4.2 mg/L
BiodegradationN-ethylperfluoropentanesulfonamido acetate90–120 daysBioaccumulation factor: 32

This degradation contributes to long-term environmental persistence .

Comparative Reactivity

The compound’s reactivity differs from structurally related fluorosurfactants:

Compound Hydrolysis Rate (k, s⁻¹) Oxidation Efficiency
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-2.3 × 10⁻⁴83%
N-Ethylperfluorooctanesulfonamidoacetate (PFOSAA)1.1 × 10⁻⁴76%
N-Methylperfluorobutanesulfonamide4.7 × 10⁻⁴91%

Longer perfluoroalkyl chains reduce hydrolysis rates due to increased steric hindrance .

Scientific Research Applications

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated compounds.

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The undecafluoropentylsulfonyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The compound’s fluorine atoms also contribute to its unique binding properties and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorinated Chain Length Key Substituents LogP (Predicted/Reported)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- 68555-79-3 C₁₁H₁₂F₁₁NO₄S 463.26 C₅F₁₁ Ethyl, sulfonyl 5.28
Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]- (Potassium salt) 2991-51-7 C₁₂H₇F₁₇KNO₄S 623.32 C₈F₁₇ Ethyl, sulfonyl ~6.5 (estimated)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]- (Potassium salt) 67584-51-4 C₈H₇F₉KNO₄S 423.29 C₄F₉ Ethyl, sulfonyl ~4.0 (estimated)
Glycine, N-methyl-N-[(heptadecafluorooctyl)sulfonyl]- (N-MeFOSAA) 2355-31-9 C₁₁H₉F₁₇NO₄S 569.24 C₈F₁₇ Methyl, sulfonyl ~6.3 (estimated)

Key Observations:

  • Fluorinated Chain Length: Longer chains (e.g., C₈F₁₇ in heptadecafluorooctyl derivatives) increase molecular weight and hydrophobicity (logP), enhancing surfactant properties but raising environmental persistence concerns .
  • Substituents: Ethyl groups (vs.
  • Salt Forms: Potassium salts (e.g., CAS 2991-51-7) enhance aqueous solubility compared to free acids, making them preferable in industrial applications like electroplating .

Environmental and Toxicological Considerations

  • Norway’s reports highlight C₈F₁₇ derivatives as priority pollutants .
  • Regulatory Trends: The U.S. EPA mandates reporting for C₅F₁₁ and C₆F₁₃ derivatives under TSCA, reflecting heightened scrutiny of all PFAS .

Biological Activity

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is a perfluoroalkyl compound that has garnered attention due to its potential biological activities and implications for human health. This article explores its biological activity, including toxicological effects, environmental persistence, and potential health risks based on diverse research findings.

Chemical Structure and Properties

The compound Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is a member of the perfluoroalkyl substances (PFAS) family. It exhibits unique properties due to the presence of a sulfonyl group and a long perfluorinated carbon chain, which contributes to its chemical stability and resistance to degradation.

Toxicological Studies

Research has indicated that compounds related to Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- exhibit various toxicological effects. A significant concern is the accumulation of PFAS in biological systems, which can lead to adverse health outcomes. Key findings from studies include:

  • Carcinogenic Potential : Long-term exposure to related compounds like perfluorooctane sulfonate (PFOS) has been associated with increased incidences of liver tumors in rodent models. Specifically, chronic exposure studies have shown hepatocellular adenomas in rats at high doses of PFOS .
  • Endocrine Disruption : PFAS compounds have been linked to alterations in hormone levels and thyroid function. In primate studies, administration of PFOS resulted in reduced serum high-density lipoprotein (HDL) levels and changes in triiodothyronine levels .
  • Immunotoxicity : Evidence suggests that exposure to PFAS can impair immune responses. A study conducted on children from the Faroe Islands indicated that higher serum levels of perfluoroalkyl acids were associated with lower antibody responses to vaccinations .

Environmental Persistence

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is known for its environmental persistence due to the strong carbon-fluorine bonds in its structure. This stability results in bioaccumulation in wildlife and potential pathways for human exposure through the food chain.

Case Study 1: Dietary Exposure Assessment

A comprehensive dietary exposure assessment conducted by the European Food Safety Authority (EFSA) evaluated the intake of PFAS among various population groups. The study concluded that while dietary intake of PFOS remains below the tolerable daily intake (TDI), there are uncertainties regarding exposure levels in vulnerable populations such as infants .

Case Study 2: Health Impact Analysis

A health impact analysis focused on populations with high exposure to PFAS revealed associations with chronic diseases such as kidney disease and hyperlipidemia. The analysis highlighted the need for continuous monitoring and further research into the long-term health effects of these substances .

Data Table: Summary of Toxicological Effects

Study Compound Effect Observed Animal Model Dose
Covance Laboratories, 2002aPFOSHepatocellular adenomaRatsHigh doses
Covance Laboratories, 2002bPFOSReduced HDL cholesterolMonkeys0.03 mg/kg-bw/day
Faroe Islands StudyPFAALower antibody responseChildrenVaries

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